N-benzyl-3-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxyethyl)propanamide
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Description
N-benzyl-3-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxyethyl)propanamide is a useful research compound. Its molecular formula is C24H26N2O4S2 and its molecular weight is 470.6. The purity is usually 95%.
BenchChem offers high-quality N-benzyl-3-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxyethyl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-benzyl-3-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxyethyl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Reactivity
This compound demonstrates significant versatility in chemical synthesis, serving as a crucial intermediate in the formation of various thiazolidine derivatives. For instance, Velikorodov et al. (2017) highlighted its role in the Hetero-Diels–Alder reaction, resulting in the formation of structurally diverse thiochromeno[2,3-d][1,3]thiazoles, indicating its utility in synthesizing novel organic compounds with potential applications in material science and pharmacology (Velikorodov et al., 2017).
Pharmacological Properties
While maintaining a focus on non-drug usage aspects, it's worth noting that this compound and its derivatives have shown promising biological activity. For instance, Horishny et al. (2020) synthesized derivatives that exhibited moderate antitumor activity, suggesting potential research avenues in cancer treatment and drug design (Horishny & Matiychuk, 2020).
Green Chemistry
The compound's derivatives have also been synthesized through environmentally benign processes. Horishny and Matiychuk (2020) demonstrated the synthesis of N-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamides using water as a reaction medium, aligning with the principles of green chemistry and offering nearly quantitative yields (Horishny & Matiychuk, 2020).
properties
IUPAC Name |
N-benzyl-3-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxyethyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O4S2/c1-2-30-20-10-8-18(9-11-20)16-21-23(29)26(24(31)32-21)13-12-22(28)25(14-15-27)17-19-6-4-3-5-7-19/h3-11,16,27H,2,12-15,17H2,1H3/b21-16- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMFKLHAQMQZBHX-PGMHBOJBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)N(CCO)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCC(=O)N(CCO)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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